molecular formula C24H15ClN4O2 B2846101 2-(2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 612041-34-6

2-(2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2846101
CAS No.: 612041-34-6
M. Wt: 426.86
InChI Key: MQMXFYSBSGSTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with DNA and proteins, making it a potential candidate for gene regulation studies.

    Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    Ellipticine: A natural cytotoxic agent with a similar indoloquinoxaline structure.

    B220: A synthetic derivative with high activity against herpes simplex virus type 1.

    6H-indolo[2,3-b]quinoxaline derivatives: Various derivatives with antiviral and antibacterial properties.

Uniqueness

2-(2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its unique combination of a chloro group and an ethyl group at specific positions, which enhances its biological activity and specificity. This structural uniqueness allows it to interact with a broader range of biological targets compared to other similar compounds.

Properties

IUPAC Name

2-[2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClN4O2/c25-14-9-10-20-17(13-14)21-22(27-19-8-4-3-7-18(19)26-21)28(20)11-12-29-23(30)15-5-1-2-6-16(15)24(29)31/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMXFYSBSGSTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C4=C(C=C(C=C4)Cl)C5=NC6=CC=CC=C6N=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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